molecular formula C9H13ClN2O B1271464 N-[3-(aminomethyl)phenyl]acetamide Hydrochloride CAS No. 238428-27-8

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Cat. No.: B1271464
CAS No.: 238428-27-8
M. Wt: 200.66 g/mol
InChI Key: OFLWQYJYQFAMPQ-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: is a chemical compound with the molecular formula C9H12N2O•HCl and a molecular weight of 200.67 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-nitrobenzylamine and acetic anhydride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include amine derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-[3-(aminomethyl)phenyl]acetamide: The base form without the hydrochloride salt.

    N-[3-(hydroxymethyl)phenyl]acetamide: A similar compound with a hydroxyl group instead of an amine group.

    N-[3-(3-pyridinyl)phenyl]acetamide: A derivative with a pyridine ring.

Uniqueness:

  • The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.
  • The presence of the amine group allows for a wide range of chemical modifications and reactions.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLWQYJYQFAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375428
Record name N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238428-27-8
Record name N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(aminomethyl)phenyl)acetamide hydrochloride
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